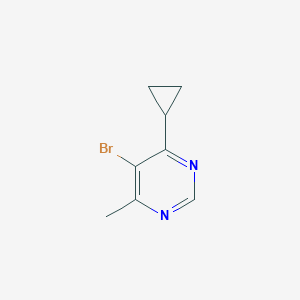

5-Bromo-4-cyclopropyl-6-methylpyrimidine

Description

Properties

IUPAC Name |

5-bromo-4-cyclopropyl-6-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2/c1-5-7(9)8(6-2-3-6)11-4-10-5/h4,6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZUYGSULFGKNJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=N1)C2CC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 4-cyclopropyl-6-methylpyrimidine

One documented method involves the bromination of the corresponding 4-cyclopropyl-6-methylpyrimidine precursor using bromine or brominating agents under controlled temperature conditions. The reaction is typically carried out in an alcoholic or ethereal solvent at low temperatures (e.g., -20 °C to room temperature) to ensure regioselective bromination at position 5.

- Dissolve 4-cyclopropyl-6-methylpyrimidine in ethanol.

- Add bromine slowly at -20 °C.

- Stir and allow the reaction to warm to room temperature over 16 hours.

- Remove solvent under reduced pressure.

- Extract and wash the residue with aqueous sodium carbonate, water, and brine.

- Dry and concentrate to yield 5-bromo-4-cyclopropyl-6-methylpyrimidine.

This method ensures high regioselectivity and yield, with purification achieved by solvent extraction and drying agents.

Methylation at Position 6

The methyl group at position 6 is typically introduced early in the synthesis, often by starting from 6-methylpyrimidine derivatives, or by methylation of hydroxyl or amino precursors using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Data Table: Typical Reaction Conditions for Preparation

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination | 4-cyclopropyl-6-methylpyrimidine + Br2 | -20 °C to RT | 16 h | 80-90 | Slow addition of Br2, ethanol solvent |

| Cyclopropylation | Pyrimidine halide + cyclopropylboronic acid + Pd catalyst | 50-80 °C | 6-12 h | 70-85 | Cross-coupling reaction |

| Methylation | 6-hydroxypyrimidine + methyl iodide + base | RT to 50 °C | 4-8 h | 75-88 | Alkylation under basic conditions |

| Purification | Extraction, washing, drying | N/A | N/A | N/A | Use of Na2CO3 wash, drying over Na2SO4 |

Research Findings and Analysis

- Regioselectivity: Bromination at position 5 is favored due to electronic and steric effects of the cyclopropyl and methyl substituents, which direct electrophilic substitution.

- Reaction Efficiency: Low-temperature bromination minimizes side reactions such as polybromination or ring opening of the cyclopropyl group.

- Catalyst Use: While bromination is typically uncatalyzed, cross-coupling steps for cyclopropyl introduction rely on palladium catalysts with phosphine ligands for high efficiency.

- Purification: Post-reaction work-up using aqueous sodium carbonate and brine washes effectively removes acidic by-products and residual bromine, improving product purity.

Comparative Notes on Similar Pyrimidine Derivatives

While direct preparation methods for this compound are limited in open literature, analogues such as 5-bromo-4-cyclopropyl-6-methoxypyrimidine have been synthesized using similar bromination protocols, confirming the applicability of these methods to the methyl derivative.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-cyclopropyl-6-methylpyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at position 5 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or alkyl group using palladium catalysts.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Coupling Reactions: Reagents include boronic acids or esters, palladium catalysts, and bases such as potassium carbonate. Reactions are performed in solvents like toluene or ethanol under inert atmosphere.

Major Products

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine would yield an aminopyrimidine derivative, while a Suzuki-Miyaura coupling reaction would produce an arylpyrimidine derivative.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Building Block

5-Bromo-4-cyclopropyl-6-methylpyrimidine serves as a crucial building block in the synthesis of pharmacologically active compounds. It is particularly noted for its potential in developing kinase inhibitors and antiviral agents. The unique structure of this compound allows for modifications that enhance biological activity against various targets, including enzymes and receptors involved in disease pathways .

Antimicrobial Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit significant antimicrobial properties. For instance, studies have demonstrated effective inhibition against bacterial strains such as Escherichia coli and Candida albicans. The minimum inhibitory concentration (MIC) values for related pyrimidines range from 0.0048 to 0.039 mg/mL. Although specific data for this compound is limited, its structural characteristics suggest potential efficacy in treating infections.

Antiviral Properties

The compound has also been explored for its antiviral properties. Pyrimidine derivatives are often utilized to inhibit viral replication mechanisms. While specific studies on this compound are scarce, its structural features align with known antiviral activities observed in similar compounds.

Biological Studies

Enzyme Inhibition Studies

this compound is employed in biological studies to investigate enzyme inhibition and receptor binding interactions. The presence of the bromine atom and cyclopropyl group enhances binding affinity and selectivity towards biological targets, facilitating the study of various biochemical pathways.

Chemical Biology Applications

In chemical biology, this compound acts as a probe to study biological mechanisms. Its ability to interact with specific molecular targets through hydrogen bonding and hydrophobic interactions makes it valuable for elucidating complex biological processes.

Material Science

Organic Semiconductors Development

The compound is also utilized in material science for developing organic semiconductors and advanced materials. Its unique electronic properties contribute to the performance characteristics needed in electronic applications.

Antibacterial Studies

A study examined various pyrimidine derivatives for antibacterial activity against both Gram-positive and Gram-negative bacteria. Modifications at specific positions significantly influenced their effectiveness, indicating the importance of structural diversity in enhancing antimicrobial properties.

Antifungal Studies

Similar investigations revealed that certain pyrimidines exhibited antifungal properties with effective inhibition against strains like Candida albicans. These findings support the potential application of this compound in antifungal drug development.

Kinase Inhibition

In medicinal chemistry applications, derivatives of pyrimidines have shown promise as potential kinase inhibitors, which are crucial targets in cancer therapy. The structural attributes of this compound may contribute to its efficacy against various cancer types .

Mechanism of Action

The mechanism of action of 5-Bromo-4-cyclopropyl-6-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. The bromine atom and the cyclopropyl group can enhance binding affinity and selectivity towards the target. The compound may interact with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of biological pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 5-bromo-4-cyclopropyl-6-methylpyrimidine, differing primarily in substituents at positions 4 and 6:

Physical and Chemical Properties

- Boiling Point : The target compound’s boiling point (270.2°C ) is significantly higher than 5-bromo-4-methoxy-6-methylpyrimidine (unreported), likely due to the cyclopropyl group’s steric effects and higher molar mass .

- Polarity: Methoxy-substituted derivatives (e.g., 5-bromo-4-methoxy-6-methylpyrimidine) exhibit greater polarity than the cyclopropyl analog, enhancing solubility in polar solvents like methanol or water .

- Acidity : The target’s pKa (1.67 ) is lower than bromacil (pKa ~8.5), reflecting the electron-withdrawing effects of bromine and cyclopropyl groups versus bromacil’s dione structure .

Biological Activity

5-Bromo-4-cyclopropyl-6-methylpyrimidine is a heterocyclic compound belonging to the pyrimidine family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

Chemical Structure and Properties

This compound features a bromine atom at the 5-position, a cyclopropyl group at the 4-position, and a methyl group at the 6-position. These substituents influence its chemical reactivity and biological interactions.

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₈H₉BrN₂ |

| CAS Number | 1434127-91-9 |

| Chemical Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The bromine atom enhances binding affinity and selectivity towards enzymes or receptors, potentially acting as an inhibitor. The compound may engage in interactions such as hydrogen bonding and hydrophobic interactions, modulating various biological pathways.

Antimicrobial Activity

Research indicates that pyrimidines, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate effective inhibition against various bacterial strains:

| Compound | MIC (mg/mL) |

|---|---|

| This compound | Not specifically reported |

| Related pyrimidines | MIC values ranging from 0.0048 to 0.039 against E. coli and C. albicans |

This suggests potential applications in treating bacterial infections.

Antiviral Activity

The compound has also been explored for antiviral properties. Pyrimidine derivatives are often utilized in the development of antiviral agents due to their ability to inhibit viral replication mechanisms. Although specific data on this compound is limited, its structural characteristics align with known antiviral activities observed in similar compounds.

Case Studies and Research Findings

- Antibacterial Studies : A study examined various pyrimidine derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. The findings indicated that modifications at specific positions significantly influenced their effectiveness .

- Antifungal Studies : Similar investigations revealed that certain pyrimidines exhibited antifungal properties with MIC values indicating effective inhibition against strains like C. albicans .

- Kinase Inhibition : In medicinal chemistry applications, derivatives of pyrimidines have been reported as potential kinase inhibitors, which are crucial in cancer therapy. The structural features of this compound may contribute to its efficacy in this area .

Comparison with Similar Compounds

Comparative studies highlight the unique attributes of this compound relative to other pyrimidine derivatives:

| Compound | Key Difference | Biological Activity |

|---|---|---|

| 4-Cyclopropyl-6-methylpyrimidine | Lacks bromine at position 5 | Different reactivity |

| 5-Bromo-4-methylpyrimidine | Lacks cyclopropyl group | Altered binding properties |

| 5-Bromo-6-methylpyrimidine | Lacks cyclopropyl group | Variability in chemical behavior |

The presence of both bromine and the cyclopropyl group in this compound enhances its potential as a scaffold in drug discovery.

Q & A

Q. What are the most reliable synthetic routes for 5-Bromo-4-cyclopropyl-6-methylpyrimidine, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, bromination at the 5-position of a pre-functionalized pyrimidine core can be achieved using N-bromosuccinimide (NBS) under radical initiation. Cyclopropane ring introduction may involve Suzuki-Miyaura coupling with cyclopropylboronic acid derivatives. Yield optimization requires precise control of reaction conditions (temperature, solvent polarity, catalyst loading) and purification via column chromatography or recrystallization. Characterization via / NMR and LC-MS is critical to confirm regioselectivity and purity .

Q. How does this compound interact with biological targets, and what assays are suitable for preliminary screening?

- Methodological Answer : The bromine atom and cyclopropyl group enhance electrophilicity and steric bulk, making the compound a candidate for targeting enzymes or receptors (e.g., kinases, GPCRs). Preliminary screening should include:

- Enzyme inhibition assays : Measure IC values using fluorogenic substrates.

- Surface plasmon resonance (SPR) : Quantify binding kinetics to immobilized proteins.

- Computational docking : Predict binding modes using software like AutoDock Vina.

Cross-validation with orthogonal assays (e.g., isothermal titration calorimetry) is recommended to avoid false positives .

Q. What spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodological Answer :

- NMR spectroscopy : , , and 2D-COSY/HMBC to confirm substitution patterns and cyclopropane geometry.

- High-resolution mass spectrometry (HRMS) : Verify molecular formula and isotopic patterns (e.g., bromine’s split).

- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable (e.g., via slow evaporation in dichloromethane/hexane) .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies involving this compound be systematically resolved?

- Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., buffer pH, co-solvents) or cellular models. A tiered approach is recommended:

- Standardize protocols : Use harmonized assay kits (e.g., Promega Kinase-Glo) and cell lines (e.g., HEK293 vs. HeLa).

- Dose-response matrix : Test across a broad concentration range (nM to μM) with triplicate replicates.

- Meta-analysis : Apply statistical tools (e.g., R’s metafor package) to aggregate data from independent studies, adjusting for batch effects .

Q. What computational strategies best predict the reactivity and regioselectivity of this compound in further derivatization?

- Methodological Answer :

- Density functional theory (DFT) : Calculate Fukui indices to identify electrophilic hotspots (e.g., bromine vs. methyl-substituted carbons).

- Molecular dynamics (MD) simulations : Model solvation effects and transition states for cross-coupling reactions.

- Machine learning (ML) : Train models on existing pyrimidine reaction databases (e.g., Reaxys) to predict optimal catalysts (e.g., Pd vs. Ni) .

Q. How can degradation pathways of this compound under varying pH and temperature conditions be rigorously characterized?

- Methodological Answer :

- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40–80°C.

- LC-HRMS/MS : Identify degradation products and propose fragmentation pathways.

- Kinetic modeling : Use Arrhenius equations to extrapolate shelf-life under standard storage conditions .

Data Contradiction Analysis

Q. What experimental design principles minimize artifacts in studies measuring the compound’s stability in biological matrices?

- Methodological Answer :

- Matrix-matched calibration : Prepare standards in the same biological fluid (e.g., plasma) to account for ion suppression/enhancement in LC-MS.

- Stability-indicating assays : Validate methods to separate parent compound from metabolites/degradants.

- QC samples : Include low, medium, and high concentration QCs to monitor intra- and inter-day variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.